
(1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique cyclobutane ring structure, which is substituted with an ethoxycarbonyl group and a carboxylic acid group. This compound is often used as a building block in the synthesis of more complex molecules due to its stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclobutane derivatives, which are functionalized with ethoxycarbonyl and carboxylic acid groups through a series of reactions involving reagents like diazo compounds and ylides . The reaction conditions often require specific temperatures and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial in industrial settings to maintain consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters or amides.
Scientific Research Applications
(1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stereochemistry makes it valuable in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: It is explored for its potential in drug design, particularly in the synthesis of chiral drugs that require specific stereochemistry for efficacy.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-cyclohexanedicarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.
(1S,2S)-2-aminocyclobutanecarboxylic acid: Contains an amino group instead of an ethoxycarbonyl group.
Uniqueness
(1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid is unique due to its specific stereochemistry and the presence of both an ethoxycarbonyl group and a carboxylic acid group on a cyclobutane ring. This combination of features makes it particularly useful in the synthesis of chiral molecules and in applications requiring precise stereochemical control.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1S,2S)-2-ethoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
WPMICURRLLIGEI-WDSKDSINSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]1C(=O)O |
Canonical SMILES |
CCOC(=O)C1CCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


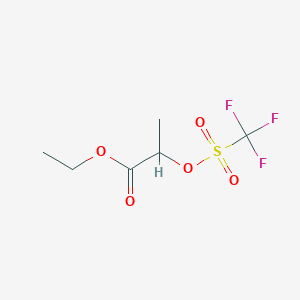
![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273436.png)
![Endo-3-fluoro-9-azabicyclo[3.3.1]nonane](/img/structure/B12273437.png)
![(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B12273442.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12273453.png)
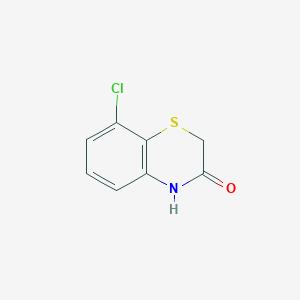
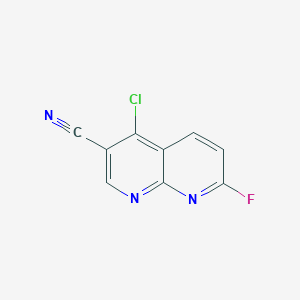
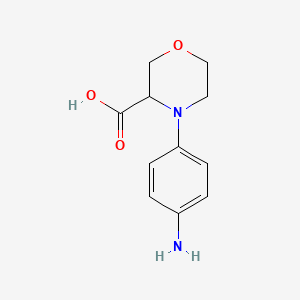
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12273503.png)
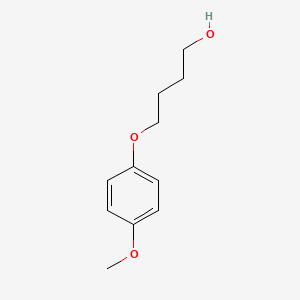
![Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12273515.png)
![4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12273521.png)
![1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one](/img/structure/B12273527.png)

